molecular formula C22H18N4O B124734 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole CAS No. 151589-38-7

2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole

Cat. No. B124734
M. Wt: 354.4 g/mol
InChI Key: AVWFCOAUPSRLKL-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also has a hydrazinocarbonyl group attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the imidazole and phenyl rings. The electron-donating nature of the nitrogen atoms in the imidazole ring could potentially have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-donating nitrogen atoms and the potential acidity of the hydrazine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the imidazole and phenyl rings could impact its solubility and stability .

Scientific Research Applications

Analytical Tool in Biomedical Sciences

2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) has been utilized as an analytical tool in biomedical sciences. Its chemiluminescence (CL) and fluorescence (FL) properties have been explored for determining metal ions like cobalt (II) and chromium (VI), and for the determination of organic substances in biological materials. HCPI is particularly noted for its excellent properties as a labeling reagent in high-performance liquid chromatography, especially for fatty acids and amines or phenols (Nakashima, 2003).

Antimicrobial Activity

Research has been conducted on derivatives of HCPI, such as 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, revealing their potential antimicrobial properties. These derivatives have shown promising results in inhibiting the growth of various bacterial and fungal species, indicating their potential use in developing new antimicrobial agents (Gomha & Hassaneen, 2011).

Inhibition of α-Glucosidase and α-Amylase

Compounds related to HCPI, such as 4,5-diphenylimidazole-2-thione, have been studied for their effects on α-glucosidase and α-amylase. These studies suggest that these compounds can inhibit these enzymes in a dose-dependent manner, potentially offering therapeutic benefits for conditions like diabetes (Balba et al., 2011).

Synthesis of Novel Compounds

HCPI and its derivatives have been used in the synthesis of a variety of novel compounds, including fused thienopyrimidines, which have been tested for their antimicrobial activity. This underlines the versatility of HCPI as a building block in synthetic chemistry (Abdel-Fattah et al., 2006).

Anticancer Potential

New series of thiadiazole-imidazole derivatives, which include compounds related to HCPI, have been synthesized and evaluated for their anticancer activity. Some of these compounds have shown moderate to high effectiveness against liver carcinoma cell lines, suggesting a potential route for cancer treatment (Gomha et al., 2016).

Antioxidant and Antihaemolytic Agents

Hydrazinoimidazolines, closely related to HCPI, have been studied for their antioxidant and antihaemolytic properties. These compounds have demonstrated significant efficacy in scavenging reactive oxygen and nitrogen species, indicating their potential as antioxidants (Sztanke et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, hydrazine derivatives can be hazardous due to their potential reactivity .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in pharmaceuticals or materials science .

properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c23-26-22(27)18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)20(25-21)16-9-5-2-6-10-16/h1-14H,23H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWFCOAUPSRLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164807
Record name 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole

CAS RN

151589-38-7
Record name 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151589387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Nakashima, Y Taguchi, N Kuroda, S Akiyama… - … of Chromatography B …, 1993 - Elsevier
A new fluorescent derivatization reagent with a lophine skeleton, 2-(4-hydrazinocarbonylphenyl)-4, 5-diphenylimidazole (HCPI), has been synthesized and applied to the assay of saturated free fatty acids. The HCPI derivatives with five representative saturated fatty acids [caproic acid,(C 6) lauric acid (C 12), palmitic acid (C 16), stearic acid (C 18) and arachidic acid (C 20)] were synthesized to examine their fluorescence properties. The fluorescence spectra (λ ex ca. 335 nm, λ em ca. 455 nm) of the …
Number of citations: 48 www.sciencedirect.com

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